molecular formula C5H13NO B6597109 O-pentylhydroxylamine CAS No. 5963-74-6

O-pentylhydroxylamine

Cat. No.: B6597109
CAS No.: 5963-74-6
M. Wt: 103.16 g/mol
InChI Key: VBPVZDFRUFVPDV-UHFFFAOYSA-N
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Description

O-pentylhydroxylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gas Chromatographic Analysis :

    • O-pentafluorobenzyloxime derivatives of monosaccharides, similar to O-pentylhydroxylamine, have been used in gas chromatographic analyses of sugars in glycoproteins, highlighting its potential in analytical chemistry (Biondi et al., 1987).
  • Determination of Carbonyl-Containing Compounds :

    • Derivatives like O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride have been used for determining various carbonyl-containing compounds, suggesting a similar application for this compound in environmental and biological analyses (Cancilla & Que Hee, 1992).
  • Analytical Procedures for Acetylcholine :

    • Hydroxylamine, a compound structurally related to this compound, has been used to develop analytical methods for acetylcholine, suggesting potential applications in neurochemistry and pharmacology (Hestrin, 1949).
  • Metabolism Studies :

    • Studies involving O-acetylation and deacetylation of hydroxylamine derivatives in metabolism research could potentially be extended to this compound, highlighting its use in understanding metabolic pathways (Land et al., 1989).
  • Chemical Synthesis and Drug Discovery :

    • This compound may have applications in synthetic chemistry and drug discovery, as demonstrated by the use of hydroxylamine derivatives in the synthesis of N-O linked carbohydrates and glycoconjugates (Chen & Xie, 2016).
  • Inhibition of Amyloid Protein Aggregation :

    • Research on the reaction of baicalein with pentylamine, a compound structurally similar to this compound, suggests potential applications in studying and inhibiting protein aggregation, relevant in neurodegenerative diseases (Brás et al., 2022).
  • Study of Mutagenic Nitroarenes and Aromatic Amines :

    • The use of acetyl-CoA: N-hydroxyarylamine O-acetyltransferase in the study of mutagenic nitroarenes and aromatic amines could be paralleled in research involving this compound, indicating its application in mutagenicity studies (Watanabe et al., 1990).

Properties

IUPAC Name

O-pentylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-4-5-7-6/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPVZDFRUFVPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20531588
Record name O-Pentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-74-6
Record name O-Pentylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20531588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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